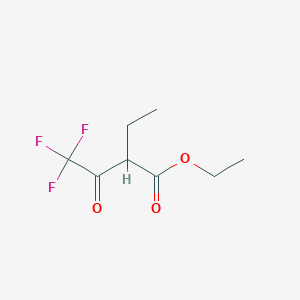

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O3/c1-3-5(7(13)14-4-2)6(12)8(9,10)11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRFFKINDACKLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(F)(F)F)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332470 | |

| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3854-50-0 | |

| Record name | Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3854-50-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Claisen Condensation Approach Using Ethyl Trifluoroacetate and Ethyl Acetate

One of the foundational methods for preparing trifluoromethylated β-ketoesters, including compounds related to ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, involves Claisen condensation reactions:

Reaction Setup : Sodium ethoxide in ethanol solution is used as a catalyst in the presence of an organic solvent such as hexanaphthene, tetrahydrofuran, or methyl tertiary butyl ether. Ethyl trifluoroacetate and ethyl acetate are reacted under controlled temperature conditions (5–65 °C) with careful addition of reagents to manage exothermicity.

Process Details : The reaction mixture is cooled to 5–10 °C, and ethyl trifluoroacetate is added dropwise while maintaining the temperature between 10–20 °C. After addition, the mixture is allowed to react for 0.5–6 hours. Acid is then added under controlled temperature to quench the reaction, followed by filtration, washing, and vacuum distillation to isolate the product.

Advantages : This method offers mild reaction conditions, high conversion rates, good selectivity, easy product separation, and low energy consumption, making it suitable for industrial scale-up.

Product Use : The resulting ethyl 4,4,4-trifluoroacetoacetate can be further alkylated or modified to obtain this compound by introducing the ethyl substituent at the 2-position through additional synthetic steps.

Alkylation of Ethyl 4,4,4-trifluoroacetoacetate

To specifically prepare this compound, the key step involves alkylation at the 2-position of ethyl 4,4,4-trifluoroacetoacetate:

Starting Material : Ethyl 4,4,4-trifluoroacetoacetate, obtained from the Claisen condensation as above.

Alkylation Reaction : The active methylene group at the 2-position is deprotonated using a strong base (e.g., sodium hydride or sodium ethoxide), followed by reaction with an ethyl halide (such as ethyl bromide or ethyl iodide) to introduce the ethyl substituent.

Reaction Conditions : Typically performed in aprotic solvents like tetrahydrofuran or toluene, under inert atmosphere to avoid moisture, at temperatures ranging from room temperature to reflux depending on the base and alkylating agent used.

Yield and Purification : The alkylation generally proceeds with moderate to high yields (60–85%), and the product is purified by extraction, washing, and distillation or recrystallization.

Alternative Synthetic Routes Involving Hydrazine Derivatives and Cyclization

Some research reports describe the use of ethyl trifluoroacetoacetate derivatives in multi-step syntheses involving hydrazine or amidine derivatives to form heterocyclic compounds, which indirectly confirm the availability and preparation of this compound as a key intermediate:

Example : Reaction of ethyl trifluoroacetoacetate with phenylhydrazine in methanol under acidic reflux yields pyrazole derivatives, indicating the reactivity of the ketoester moiety.

Relevance : These synthetic routes imply that the this compound can be prepared and isolated before further transformations.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents & Conditions | Reaction Type | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | Ethyl trifluoroacetate + Ethyl acetate | Sodium ethoxide catalyst, organic solvent, 5–65 °C | Claisen condensation | High (70–90%) | Industrially scalable, mild conditions |

| 2 | Ethyl 4,4,4-trifluoroacetoacetate | Sodium hydride or sodium ethoxide, ethyl halide | Alkylation | Moderate to High (60–85%) | Requires inert atmosphere, aprotic solvent |

| 3 | Ethyl trifluoroacetoacetate + hydrazine | Methanol, HCl, reflux | Cyclization (for derivatives) | Variable | Confirms intermediate availability |

Detailed Research Findings and Notes

Catalyst Efficiency : Sodium ethoxide in ethanol is effective for Claisen condensation, providing high selectivity and conversion.

Solvent Effects : Use of mixed organic solvents (e.g., hexanaphthene with ethanol) improves solubility and reaction control.

Temperature Control : Critical during addition of reagents to avoid side reactions and decomposition.

Purification : Vacuum distillation and washing steps are standard to isolate high-purity products.

Industrial Relevance : The described methods are suitable for scale-up, with low energy input and straightforward operations.

Safety and Handling : Use of strong bases and reactive alkylating agents requires inert atmosphere and moisture control.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group enhances the reactivity and stability of derivatives formed from it.

Case Study: Synthesis of Fluorine-Containing Compounds

A notable study demonstrated the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with 2-arylidene-indane-1,3-diones in the presence of a catalytic amount of piperidine. This reaction yielded fluorine-containing multiply substituted dispirocyclohexanes in good yields. The structures were confirmed using spectroscopic methods and X-ray diffraction analysis, showcasing the compound's utility in synthesizing complex fluorinated structures .

Medicinal Chemistry

The compound is being explored for its potential in medicinal chemistry due to its unique structure that can influence biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the compound have led to the development of new classes of anticancer agents that target specific cancer pathways .

Material Science

In material science, this compound is used to synthesize fluorinated polymers and materials with enhanced thermal and chemical stability.

Data Table: Properties of Fluorinated Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Improved |

These properties make it suitable for applications in coatings and advanced materials used in aggressive environments.

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a building block for agrochemicals.

Case Study: Development of Herbicides

Research has shown that derivatives of this compound can be developed into herbicides with enhanced efficacy against specific weed species while minimizing environmental impact .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material due to its well-defined chemical properties.

Data Table: Analytical Applications

| Application | Methodology |

|---|---|

| NMR Spectroscopy | Used as reference standard |

| Mass Spectrometry | Calibration standards |

Its stability and defined structure make it ideal for use in various analytical techniques.

Mecanismo De Acción

The mechanism of action of ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate involves its ability to act as an electrophile due to the presence of the trifluoromethyl group. This group increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the C-2 Position

Ethyl 2-methyl-4,4,4-trifluoro-3-oxobutanoate

- Structure : Methyl group at C-2 instead of ethyl.

- Synthesis: Derived from ethyl 4,4,4-trifluoro-3-oxobutanoate via alkylation or condensation .

- Applications : Used in acaricidal agents (e.g., strobilurin-pyrimidine derivatives). The methyl group reduces steric hindrance compared to ethyl, enhancing reactivity in nucleophilic substitutions .

- Physical Properties : Similar boiling point range (e.g., 80–82°C at 1 mmHg for analogs), but lower molecular weight .

Ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate

- Structure : Chlorine substituent at C-2.

- Synthesis : Prepared via halogenation of the parent β-keto ester.

- Applications: Key intermediate in thiazole synthesis (e.g., ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate). The electron-withdrawing chlorine enhances electrophilicity at C-3, facilitating nucleophilic attacks by thiourea .

- Reactivity : Higher electrophilicity compared to ethyl/methyl analogs, enabling rapid cyclization under mild conditions .

Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate

- Structure : Ethoxymethylene group at C-2.

- Applications : Participates in Michael additions with β-nitrostyrenes to form fluorinated dihydrofuran derivatives. The conjugated system stabilizes transition states, enabling stereoselective syntheses .

- Physical Properties : Boiling point 80–82°C (1 mmHg), density 1.235 g/mL .

Ester Group Modifications

Methyl 4,4,4-trifluoroacetoacetate

- Structure : Methyl ester instead of ethyl.

- Applications: Used in fluorinated bicyclic pyridine syntheses. The smaller ester group may reduce solubility in non-polar solvents compared to ethyl analogs .

- Synthesis: Direct esterification of 4,4,4-trifluoroacetoacetic acid with methanol .

Butyl 4,4,4-trifluoro-3-oxobutanoate

Fluorination Pattern Differences

Ethyl 4,4-difluoro-3-oxobutanoate

- Structure : Difluoro instead of trifluoro at C-4.

- Impact: Reduced electron-withdrawing effect decreases acidity of the α-hydrogen (pKa ~12 vs. ~10 for trifluoro analogs), affecting enolate formation efficiency. Less stable in acidic conditions .

Research Findings and Trends

- Biological Activity : Ethyl 2-ethyl derivatives exhibit balanced potency and cytotoxicity (e.g., IC50 = 2.5–2.9 µM against M. tuberculosis), while methyl analogs show improved safety profiles .

- Synthetic Efficiency : Chloro-substituted derivatives enable one-step thiazole formation at 95% yield , whereas ethoxymethylene analogs require base catalysis for Michael additions .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, with decomposition temperatures >100°C for most analogs .

Actividad Biológica

Chemical Structure and Properties

EtEEFO has the following molecular formula: , with a molecular weight of approximately 212.17 g/mol. The presence of the trifluoromethyl group (CF₃) significantly influences its chemical behavior, enhancing reactivity and lipophilicity, which can affect absorption and distribution in biological systems .

Key Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.17 g/mol |

| Functional Groups | Trifluoromethyl group, β-keto ester |

| Potential Applications | Pharmaceuticals, agrochemicals, organic synthesis |

Potential Biological Activities

Despite the lack of direct studies on EtEEFO's biological effects, several factors suggest its potential bioactivity:

- Reactivity : The β-keto ester moiety allows for various chemical reactions that could lead to biologically active derivatives.

- Fluorination : Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics. This characteristic may make EtEEFO a candidate for further investigation in drug development.

- Similar Compounds : Research on related compounds with similar structures indicates potential anti-inflammatory and analgesic activities. For example, trifluoromethyl pyrimidinones have demonstrated significant biological activity in various studies .

Case Studies and Related Research

While specific case studies on EtEEFO are sparse, examining related compounds provides insights into its potential applications:

- Trifluoromethyl Compounds : A study highlighted the synthesis of novel trifluoromethyl pyrimidinones that exhibited promising anti-inflammatory properties. This suggests that similar modifications to EtEEFO could yield compounds with significant biological activity .

- β-Keto Esters : Research indicates that β-keto esters can interact with enzymes or receptors in biological systems. Investigating these interactions could reveal valuable information about the bioactivity of EtEEFO.

Future Directions for Research

Given the preliminary findings regarding the structural characteristics of EtEEFO and its potential applications, future research should focus on:

- In Vitro Studies : Conducting cell-based assays to evaluate the interaction of EtEEFO with specific enzymes or receptors.

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of EtEEFO in animal models to determine its safety and efficacy.

- Synthetic Derivatives : Exploring modifications to the compound's structure to enhance its biological activity or target specific therapeutic areas.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 2-ethyl-4,4,4-trifluoro-3-oxobutanoate, and how can purity be optimized?

The compound is commonly synthesized via Knoevenagel–Michael–Mannich–cyclization cascades , leveraging its trifluoromethyl group's reactivity. A typical protocol involves refluxing aldehydes, cyano-containing C-H acids, and ammonium acetate in methanol for 2 hours, yielding polysubstituted piperidines (isolated yields: 17–72%) . Purity optimization includes chromatographic purification (e.g., flash chromatography) and recrystallization from ethanol or methanol. Monitoring via TLC is critical to track reaction progression and minimize byproducts .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- NMR Spectroscopy : , , and NMR are indispensable for confirming structural integrity, stereochemistry, and trifluoromethyl group positioning .

- X-ray Diffraction : Used to resolve stereochemical ambiguities in diastereomeric products (e.g., piperidine derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for intermediates in multicomponent reactions .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attacks. For example, in reactions with anilines, the keto-enol tautomerism of the β-ketoester directs chemoselectivity toward enamino esters or keto amides, depending on solvent polarity and temperature .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in multicomponent reactions involving this compound?

Diastereoselectivity in piperidine synthesis is governed by:

- Reaction Solvent : Polar aprotic solvents (e.g., DMF) favor specific transition states.

- Catalyst Choice : Ammonium acetate acts as a dual base/nitrogen source, directing cyclization pathways .

- Steric Effects : Bulky substituents on aldehydes or C-H acids bias the formation of specific stereocenters. For example, aryl groups with electron-donating substituents enhance yields of cis-diastereomers .

Q. What strategies improve enantioselective reduction of the β-ketoester moiety for chiral building blocks?

- Biocatalytic Deracemization : Use NADPH-dependent oxidoreductases (e.g., from Lactobacillus brevis) to reduce the keto group to (S)-3-hydroxy derivatives with up to 96% ee . Reaction parameters (pH, co-solvent ratio) must be optimized to balance enzyme activity and substrate solubility .

- Dynamic Kinetic Resolution : Combine metal catalysts (e.g., Rh(II)) with lipases to racemize intermediates in situ, achieving high enantiomeric excess .

Q. How do reaction conditions dictate chemoselectivity in aminations with anilines?

- Solvent Polarity : Non-polar solvents (toluene) favor enamino ester formation, while polar solvents (DMSO) promote keto amides via N-acylation .

- Catalytic Acids : p-TsOH accelerates imine formation, directing selectivity toward 2-trifluoromethylquinolinones over 4-trifluoromethyl analogs .

Methodological Challenges & Data Contradictions

Q. How should researchers address contradictions in reported biocatalytic yields (e.g., 60% vs. 96% ee)?

Discrepancies arise from:

- Enzyme Source : Different oxidoreductase isoforms exhibit varying substrate specificities .

- Incubation Time : Prolonged reactions may lead to over-reduction or racemization. Validate time courses via chiral HPLC.

- Substrate Purity : Trace impurities (e.g., residual solvents) can inhibit enzyme activity. Pre-purify the β-ketoester via column chromatography .

Q. Why do multicomponent reactions exhibit low yields (17–72%), and how can this be mitigated?

Low yields stem from:

- Competitive Side Reactions : Knoevenagel adducts may oligomerize. Use stoichiometric control (excess aldehyde) to suppress side pathways .

- Steric Hindrance : Bulky substituents reduce cyclization efficiency. Introduce microwave irradiation to enhance reaction rates .

Computational & Mechanistic Insights

Q. What computational tools are suitable for studying reaction mechanisms involving this compound?

- DFT Calculations : Model transition states for cyclization steps (e.g., piperidine formation) to rationalize diastereoselectivity .

- Molecular Dynamics : Simulate enzyme-substrate interactions in biocatalytic reductions to guide protein engineering .

Q. How does the trifluoromethyl group affect electronic properties in transition states?

The -CF group stabilizes partial positive charges in enolate intermediates via inductive effects, lowering activation barriers for Michael additions. This is critical in multicomponent reactions forming C–C bonds .

Applications in Drug Discovery

Q. What bioactive derivatives have been synthesized from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.